4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide

Catalog No.

S3240130

CAS No.

34392-72-8

M.F

C13H13ClN2O2S

M. Wt

296.77

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

34392-72-8

Product Name

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide

IUPAC Name

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-3-10(14)8-13(9)16-19(17,18)12-6-4-11(15)5-7-12/h2-8,16H,15H2,1H3

InChI Key

PGWAMIHTVMBZDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N

solubility

not available

Molecular Structure Analysis

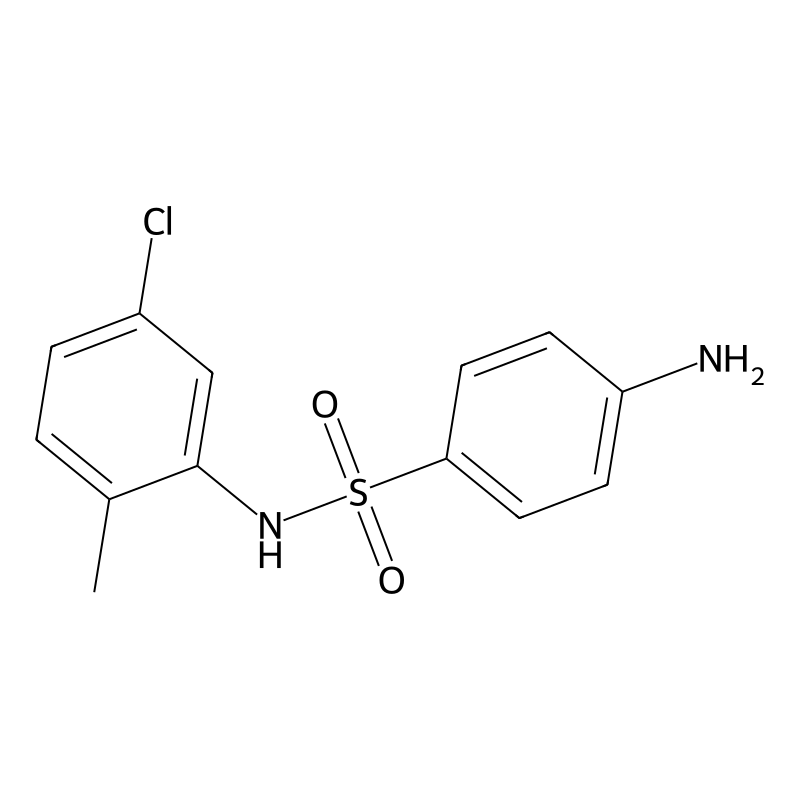

While the specific structure cannot be definitively drawn without further information, we can analyze the general features based on the chemical name:

- Core Scaffold: The compound belongs to the class of benzenesulfonamides. This means it has a central benzene ring (six-membered carbon ring) with a sulfonamide group (SO2NH2) attached.

- Functional Groups:

- Amino group (NH2) at the 4th position of the benzene ring.

- A substituted phenyl group (C6H5-X) at the nitrogen atom of the sulfonamide. In this case, the phenyl ring has a chlorine atom (Cl) at the 5th position and a methyl group (CH3) at the 2nd position.

Chemical Reactions Analysis

- Synthesis: Benzenesulfonamides can be synthesized through various methods, most commonly via the reaction of a sulfonyl chloride with an amine. In this case, the synthesis would likely involve reacting an appropriate sulfonyl chloride derivative with 4-aminobenzoic acid (containing the amino group and the benzene ring) followed by attachment of the chloromethylphenyl group.

- Decomposition: Under strong acidic or basic conditions, benzenesulfonamides can undergo hydrolysis, breaking the S-N bond and releasing the corresponding amine and sulfonic acid.

Physical And Chemical Properties Analysis

No data is currently available regarding the specific melting point, boiling point, solubility, or stability of 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide.

- Skin and Eye Irritation: They may cause irritation upon contact with skin or eyes [].

- Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system [].

- Environmental Impact: Depending on the specific substituents, benzenesulfonamides may have negative effects on aquatic life [].

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide. A commercial supplier of the compound does exist [], but no scientific literature or published research involving this specific molecule has been identified.

Potential Research Areas:

Given the structure of the molecule, some potential areas for scientific research could include:

- Medicinal Chemistry: The presence of the sulfonamide group suggests it could be investigated for its potential biological activity. Sulfonamides are a class of drugs with various applications, including as antibacterials and diuretics []. The introduction of the chloro and methyl groups on the phenyl ring might influence its interaction with biological targets.

- Material Science: Sulfonamides can also be used as building blocks for the synthesis of polymers or other functional materials []. The properties of these materials would depend on the specific functionalities present.

XLogP3

2.7

Dates

Last modified: 08-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds